N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
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Description
Scientific Research Applications
Antioxidant Activity
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide derivatives have been synthesized and evaluated for their antioxidant activities. Gopi and Dhanaraju (2020) reported the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and their considerable activity in antioxidant assays, emphasizing the role of halogens in the phenyl ring for enhanced antioxidant properties (Gopi & Dhanaraju, 2020).
Biological Activity
Research on related compounds, such as N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides, demonstrates their potential biological activity. Hu Yu-sen (2009) found that some derivatives could affect plant root growth, suggesting a range of biological effects (Hu Yu-sen, 2009).
Anti-inflammatory and Anticancer Properties
Another indole acetamide derivative, synthesized by Al-Ostoot et al. (2020), showed promising anti-inflammatory properties in an in silico study, targeting cyclooxygenase domains. Additionally, it exhibited cytotoxicity against cancer cells, suggesting its potential in cancer therapy (Al-Ostoot et al., 2020).
Antitumor Activities
Liu et al. (2012) discovered a series of 2-N-aryl-substituted benzenesulfonamidoacetamides, including compounds similar to the queried chemical, demonstrating marked antitumor activities and potent cytotoxicity against various cancer cells (Liu et al., 2012).
Antimicrobial, Antidepressant, and Anticonvulsant Agents
Shruthi et al. (2015) synthesized N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides, showing notable antimicrobial, antidepressant, and anticonvulsant activities. This highlights the diverse therapeutic potential of compounds within this chemical class (Shruthi et al., 2015).
properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-18(2)23-13-8-19(3)16-25(23)32-17-26(29)27-21-9-11-22(12-10-21)33(30,31)28-15-14-20-6-4-5-7-24(20)28/h4-13,16,18H,14-15,17H2,1-3H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBHAIKBQXEYFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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